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Introduction

PR-104 is a novel hypoxia-activated prodrug that has undergone significant preclinical and
early clinical investigation as a potential anti-cancer agent. Its design leverages the unique
hypoxic microenvironment characteristic of many solid tumors, aiming for targeted activation
and cytotoxicity while minimizing systemic toxicity. This technical guide provides an in-depth
overview of the discovery, mechanism of action, and initial development of PR-104, with a
focus on quantitative data, experimental protocols, and the underlying biological pathways.

Discovery and Rationale

The development of PR-104 was driven by the long-recognized challenge of targeting hypoxic
tumor cells, which are notoriously resistant to conventional radiotherapy and chemotherapy.
These cells, located in regions with poor blood supply, represent a significant barrier to
effective cancer treatment. The core concept behind PR-104 was to design a "pre-prodrug” that
Is systemically stable and non-toxic but can be converted into a highly cytotoxic agent
specifically under the low-oxygen conditions found in solid tumors.

PR-104 is a water-soluble phosphate ester that is rapidly hydrolyzed in vivo by phosphatases
to its active prodrug form, PR-104A.[1][2] PR-104A is a 3,5-dinitrobenzamide nitrogen mustard
that is then selectively reduced in hypoxic tissues to its active metabolites, the hydroxylamine
(PR-104H) and amine (PR-104M), which are potent DNA cross-linking agents.[3][4][5] This
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targeted activation mechanism promised a wider therapeutic window compared to conventional
nitrogen mustards.

Mechanism of Action

The cytotoxicity of PR-104 is contingent on its metabolic activation. This occurs through two
principal pathways:

« Hypoxia-Dependent Activation: In the low-oxygen environment of tumors, PR-104A
undergoes one-electron reduction by various oxidoreductases, such as cytochrome P450
reductase. This generates a nitro radical that, in the absence of oxygen, is further reduced to
the cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) metabolites. These
metabolites are potent alkylating agents that form interstrand DNA cross-links, leading to cell
cycle arrest and apoptosis. In normoxic tissues, the nitro radical is rapidly re-oxidized back to
the non-toxic parent compound, PR-104A, thus sparing healthy cells.

o AKR1C3-Dependent Activation: Subsequent research revealed an alternative, oxygen-
independent activation pathway mediated by the aldo-keto reductase 1C3 (AKR1C3)
enzyme. AKR1C3 can directly reduce PR-104A to its active metabolites, even in aerobic
conditions. This finding has significant implications for the therapeutic application of PR-104,
suggesting that tumors with high AKR1C3 expression might be sensitive to the drug
regardless of their oxygenation status. Conversely, it also helps to explain some of the
observed off-target toxicities, such as myelosuppression, as hematopoietic progenitor cells
can express AKR1C3.

The dual activation mechanism of PR-104 is a key feature that has been extensively explored
in its development.
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Caption: PR-104 Activation Pathway.

Preclinical Development

The preclinical evaluation of PR-104 involved a comprehensive series of in vitro and in vivo
studies to characterize its activity, selectivity, and mechanism of action.

In Vitro Studies

The cytotoxicity of PR-104A was assessed against a panel of human tumor cell lines under
both aerobic and hypoxic conditions. A key finding was the significant increase in potency
under hypoxia, with hypoxic cytotoxicity ratios (HCRs) ranging from 10 to 100.
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Table 1: In Vitro Cytotoxicity of PR-104A in Human Cancer Cell Lines

. . Hypoxic
Cell Line Cancer Type ICS0 Aerobic C30 Hypoxic Cytotoxicity
(M) (M) Ratio (HCR)
SiHa Cervical 16 0.3 53
HT29 Colon 25 0.25 100
H460 Lung 10 0.2 50
Panc-01 Pancreatic 30 0.5 60
22RV1 Prostate 12 0.4 30
Nalm6 Leukemia - - -
REH Leukemia - - -
Molm13 Leukemia - - -
HepG2 Hepatocellular ~1 ~0.1 10
PLC/PRF/5 Hepatocellular ~25 ~0.5 50
SNU-398 Hepatocellular ~17 ~0.2 85
Hep3B Hepatocellular ~42 ~0.1 420

Data compiled from multiple sources.

In Vivo Studies

PR-104 demonstrated significant single-agent antitumor activity in a variety of human tumor
xenograft models. It was also shown to have greater than additive effects when combined with
radiotherapy and conventional chemotherapeutic agents that are less effective against hypoxic
cells, such as gemcitabine and docetaxel.

Table 2: In Vivo Efficacy of PR-104 in Xenograft Models
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Xenograft Model Cancer Type Treatment Outcome
Significant tumor
HT29 Colon PR-104 Monotherapy
growth delay
. . Significant tumor
SiHa Cervical PR-104 Monotherapy
growth delay
Significant tumor
H460 Lung PR-104 Monotherapy
growth delay
) PR-104 + Greater than additive
Panc-01 Pancreatic o ] o
Gemcitabine antitumor activity
Greater than additive
22RV1 Prostate PR-104 + Docetaxel ) o
antitumor activity
) PR-104 Monotherapy Maintained complete
ALL Models (7) Leukemia
(MTD) responses
Solid Tumor Models Vari PR-104 Monotherapy Objective responses
arious
(34) (MTD) in 21 models

Data compiled from multiple sources.

Clinical Development

PR-104 entered Phase | and Il clinical trials to evaluate its safety, pharmacokinetics, and
preliminary efficacy in patients with advanced solid tumors and hematological malignancies.

Phase I/ll Solid Tumor Trials

Initial Phase | trials established the maximum tolerated dose (MTD) and dose-limiting toxicities
(DLTs) of PR-104. When administered every 3 weeks, the MTD was determined to be 1100
mg/m2. For a weekly dosing schedule, the MTD was 675 mg/m2. The primary DLTs were
hematological, including neutropenia and thrombocytopenia, as well as fatigue.

Table 3: Summary of PR-104 Phase I/1l Clinical Trial Results in Solid Tumors
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Trial Patient Dosing

. Phase . MTD DLTs
Identifier Population Schedule
Fatigue,
NCT0047499 Advanced Every 3 Neutropenic
I ) 1100 mg/m?
6 (approx.) Solid Tumors  weeks Fever,
Infection
Thrombocyto
Advanced
I Weekly 675 mg/m? penia,

Solid Tumors )
Neutropenia

NCT0054467 ' Small Cell Every 3
4 Lung Cancer weeks

Data compiled from multiple sources.

Phase I/ll Leukemia Trials

Given the discovery of the AKR1C3 activation pathway and the hypoxic nature of the bone
marrow in leukemia, PR-104 was also investigated in patients with relapsed/refractory acute
myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).

In a Phase I/ll study (NCT01037556), patients received PR-104 at doses ranging from 1.1 to 4
g/m2. The most common grade 3/4 adverse events were myelosuppression, febrile
neutropenia, infection, and enterocolitis. At doses of 3 g/m2 or 4 g/m2, responses were
observed in 10 of 31 AML patients (32%) and 2 of 10 ALL patients (20%).

Table 4: Summary of PR-104 Phase I/Il Clinical Trial Results in Leukemia (NCT01037556)

. . Response Rate (at
Patient Group Number of Patients Dose Range (g/m?)

3 or 4 g/m?)
AML 40 11-4 32%
ALL 10 11-4 20%

Data compiled from multiple sources.
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Experimental Protocols

Detailed methodologies for the key experiments cited in the initial development of PR-104 are

outlined below.

In Vitro Cytotoxicity Assay (Clonogenic Assay)

The clonogenic assay is a standard method to determine the ability of a single cell to proliferate

and form a colony.

Cell Seeding: Tumor cells are seeded into 6-well plates at a density that will yield
approximately 50-100 colonies per well after treatment.

Drug Exposure: Cells are allowed to attach for several hours, after which they are exposed
to varying concentrations of PR-104A for a defined period (e.g., 4 hours) under either
aerobic (21% O2) or hypoxic (<0.1% O2) conditions. Hypoxia is typically achieved using a
hypoxic chamber or an incubator with controlled gas levels.

Colony Formation: After drug exposure, the medium is replaced with fresh medium, and the
plates are incubated for 7-14 days to allow for colony formation.

Staining and Counting: Colonies are fixed with a solution such as methanol/acetic acid and
stained with crystal violet. Colonies containing at least 50 cells are counted.

Data Analysis: The surviving fraction is calculated as the number of colonies formed after
treatment divided by the number of cells seeded, corrected for the plating efficiency of
untreated control cells. IC50 values are then determined from the dose-response curves.

DNA Damage Assessment (YH2AX Formation Assay)

The phosphorylation of histone H2AX (yH2AX) is an early marker of DNA double-strand

breaks.

Cell Treatment: Cells are treated with PR-104A under aerobic or hypoxic conditions for a
specified time.

Fixation and Permeabilization: Cells are harvested, fixed with paraformaldehyde, and
permeabilized with a detergent such as Triton X-100 or saponin.
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e Immunostaining: Cells are incubated with a primary antibody specific for yH2AX, followed by
a fluorescently labeled secondary antibody.

e Analysis: The formation of yH2AX foci is visualized and quantified using fluorescence
microscopy or flow cytometry. The intensity of the fluorescent signal or the number of foci per
cell is proportional to the extent of DNA damage.

In Vivo Xenograft Studies

e Tumor Implantation: Human tumor cells are injected subcutaneously into the flank of
immunocompromised mice (e.g., nude or SCID mice).

e Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm3).

o Treatment: Mice are randomized into control and treatment groups. PR-104 is typically
administered intravenously or intraperitoneally at a predetermined dose and schedule.

e Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using
calipers.

o Endpoint: The study is terminated when tumors in the control group reach a specified size, or
at a predetermined time point. Tumor growth delay is a common endpoint.

o Ex Vivo Clonogenic Assay: In some studies, tumors are excised after treatment,
disaggregated into single-cell suspensions, and subjected to a clonogenic assay to
determine the surviving fraction of tumor cells.
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Caption: PR-104 Development Workflow.

Conclusion
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The discovery and initial development of PR-104 represent a significant advancement in the
field of hypoxia-activated prodrugs. Its dual mechanism of activation, targeting both hypoxic
regions and tumors with high AKR1C3 expression, provides a strong rationale for its continued
investigation. While early clinical trials have demonstrated some promising activity, they have
also highlighted challenges related to myelosuppression. Future research may focus on
optimizing dosing schedules, identifying predictive biomarkers to select patients most likely to
respond, and developing next-generation analogs with an improved therapeutic index. The
comprehensive preclinical and clinical data gathered to date provide a solid foundation for the
further development of PR-104 and other hypoxia-targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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